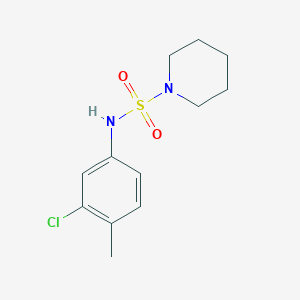

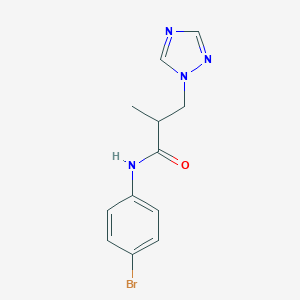

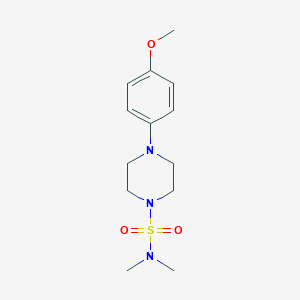

4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

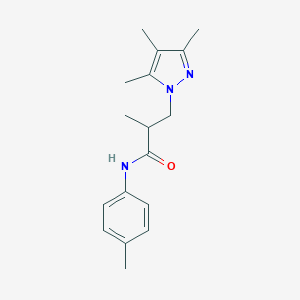

“4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs due to its ability to readily form salts and its solubility in water . The compound also contains a methoxyphenyl group, which is a common substituent in organic chemistry and is often used in the development of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the piperazine ring and the methoxyphenyl group. Piperazine rings are known to adopt a chair conformation, and the methoxyphenyl group could potentially participate in pi stacking interactions .

Chemical Reactions Analysis

Piperazine derivatives are known to participate in a variety of chemical reactions, often acting as bases due to the presence of nitrogen atoms . The methoxyphenyl group could potentially undergo substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. Piperazine derivatives are often soluble in water, and the presence of the methoxyphenyl group could potentially increase the compound’s lipophilicity .

科学的研究の応用

Synthesis and Biological Activity

A key area of research has been the development of novel synthetic methods for sulfonamides, which serve as potent and selective antagonists for various receptors and enzymes. For example, a study describes a new synthesis method for sulfonamides yielding compounds with significant potency at adenosine A2B receptors, with one compound exhibiting a K(i) value of 3.6 nM for the human A2B receptor combined with high selectivity (Luo Yan et al., 2006). This highlights the chemical's relevance in developing therapeutic agents targeting specific cellular receptors.

Antimicrobial and Antibacterial Effects

Research into the antimicrobial and antibacterial properties of sulfonamide derivatives, including structures similar to 4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide, indicates promising applications in addressing antibiotic resistance and treating infections. One study identified metabolites formed during the degradation of sulfonamides, revealing a novel microbial strategy to eliminate sulfonamide antibiotics, potentially reducing environmental persistence and resistance propagation (B. Ricken et al., 2013).

Enzyme Inhibition for Disease Treatment

Sulfonamides have been evaluated for their enzyme inhibitory effects, particularly in the context of diseases such as Alzheimer's. Compounds derived from 4-methoxyphenethylamine showed notable acetylcholinesterase inhibitory activity, suggesting potential therapeutic applications for neurodegenerative diseases (M. Abbasi et al., 2018). Furthermore, another study synthesized and characterized pyrazoline benzensulfonamides as dual inhibitors of carbonic anhydrase and acetylcholinesterase, demonstrating low cytotoxicity and suggesting a multifaceted approach to drug design (Dilan Ozmen Ozgun et al., 2019).

Molecular Docking and Computational Studies

The application of computational and molecular docking studies to analyze the interactions between sulfonamide derivatives and target proteins provides insights into the mechanism of action and potential efficacy of these compounds. Such studies facilitate the design of more effective drugs by revealing the structural features critical for biological activity. For instance, the evaluation of benzene sulfonamide drugs for anticancer and antioxidant effects through computational studies has identified promising candidates for further development (H. Mohamed et al., 2022).

作用機序

Target of Action

Similar compounds such as 4-methoxyamphetamine have been reported to act as potent and selective serotonin releasing agents . They bind to alpha receptors to mediate these effects .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly alpha receptors, leading to changes in cellular function .

Biochemical Pathways

Related compounds have been shown to affect pathways involving serotonin and dopamine transport .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Related compounds have been reported to have effects on neurotransmitter release and receptor binding .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c1-14(2)20(17,18)16-10-8-15(9-11-16)12-4-6-13(19-3)7-5-12/h4-7H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOGADICQWXVPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。